molecular formula C14H16N2O2 B8300303 1,2-Diamino-4-(2phenoxyethoxy)benzene

1,2-Diamino-4-(2phenoxyethoxy)benzene

Cat. No.: B8300303
M. Wt: 244.29 g/mol
InChI Key: CJGSPIQASNJXQL-UHFFFAOYSA-N
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Description

1,2-Diamino-4-(2-phenoxyethoxy)benzene is an aromatic diamine derivative featuring a phenoxyethoxy substituent at the 4-position of the benzene ring and two amino groups at the 1- and 2-positions. This compound is structurally distinct due to its ether-linked phenoxyethoxy side chain, which confers unique electronic and steric properties. Its reactivity and stability are influenced by the electron-donating amino groups and the bulky phenoxyethoxy substituent, which may alter its electronic interactions compared to simpler benzene derivatives .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(2-phenoxyethoxy)benzene-1,2-diamine

InChI

InChI=1S/C14H16N2O2/c15-13-7-6-12(10-14(13)16)18-9-8-17-11-4-2-1-3-5-11/h1-7,10H,8-9,15-16H2

InChI Key

CJGSPIQASNJXQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs for comparison include:

Benzene Diamines (e.g., 1,2-Diaminobenzene (Catechol diamine)) Lacks substituents beyond amino groups, leading to higher symmetry and simpler electronic interactions. Exhibits strong electron-donating effects from the amino groups, enhancing resonance stabilization. In contrast, 1,2-Diamino-4-(2-phenoxyethoxy)benzene has reduced symmetry and steric hindrance from the phenoxyethoxy group, which may disrupt resonance and increase susceptibility to electrophilic attack .

4-Substituted Benzene Diamines (e.g., 4-Fluoro-1,2-diaminobenzene) Fluorine substituents introduce electron-withdrawing effects, altering charge distribution. The phenoxyethoxy group in the target compound provides electron-donating ether oxygen, creating a localized electron-rich region. This contrasts with fluorine’s electron-withdrawing nature, leading to divergent reactivity in cross-coupling or polymerization reactions .

Phenoxyethoxy-Substituted Aromatics (e.g., 4-Phenoxyethoxybenzene) The ether linkage in the phenoxyethoxy group enhances solubility in polar solvents compared to alkyl or aryl substituents. Amino groups in 1,2-Diamino-4-(2-phenoxyethoxy)benzene introduce additional hydrogen-bonding capabilities, affecting aggregation and intermolecular interactions .

Reactivity and Stability

  • Electron-Induced Fragmentation: Benzene derivatives with substituents like amino or phenoxyethoxy groups exhibit distinct fragmentation pathways under electron impact. For example, condensed benzene films on Pt substrates show anion and cation desorption yields dominated by dipolar dissociation (DD) and dissociative electron attachment (DEA) mechanisms. Heavier fragments (e.g., C6H5⁻) are less likely to desorb due to higher kinetic energy thresholds, a trend likely exacerbated in 1,2-Diamino-4-(2-phenoxyethoxy)benzene due to its larger molecular mass and substituent effects .
  • Thickness-Dependent Desorption: Studies on benzene films (0.5–12 monolayers thick) reveal that desorption yields for anions and cations decrease with increasing film thickness due to energy dissipation and fragment neutralization. The bulky phenoxyethoxy group in the target compound may amplify these effects by increasing film rigidity and reducing secondary electron penetration .

Comparative Data Table

Property 1,2-Diamino-4-(2-phenoxyethoxy)benzene 1,2-Diaminobenzene 4-Fluoro-1,2-diaminobenzene
Molecular Weight (g/mol) ~274.3 108.1 126.1
Electron-Donating Groups 2 NH₂, 1 O-Ph-OCH₂CH₂ 2 NH₂ 2 NH₂, 1 F
Solubility High in polar solvents (ether linkage) Moderate in water Low in nonpolar solvents
Fragmentation Dominance DD/DEA (predicted) DEA/DD DI/DEA
Thermal Stability Moderate (ether cleavage at >200°C) High High

Mechanistic Insights from Condensed-Phase Studies

  • Dipolar Dissociation (DD): In benzene films, DD dominates at electron energies >250 eV, producing ion pairs (e.g., C6H5⁺/H⁻). For 1,2-Diamino-4-(2-phenoxyethoxy)benzene, the amino groups may stabilize transient ions, altering fragment ratios compared to unsubstituted benzene .
  • Role of Secondary Electrons: Secondary electrons (<20 eV) generated by primary electron interactions with the Pt substrate enhance DEA pathways. The phenoxyethoxy group may act as a "sink" for low-energy electrons, reducing DEA efficiency in thicker films .
  • Image Charge Effects: Metal substrates induce image charges that attract ionized fragments, favoring desorption of lighter anions (e.g., H⁻) over cations. This effect is less pronounced in bulkier derivatives like 1,2-Diamino-4-(2-phenoxyethoxy)benzene due to steric hindrance .

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